molecular formula C18H11N3O4S B2433409 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide CAS No. 380546-81-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2433409
CAS No.: 380546-81-6
M. Wt: 365.36
InChI Key: FNRDMVQVWPUJRS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzothiazole derivatives have been reported to exhibit selective cytotoxicity against tumorigenic cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is not well-defined. Benzothiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-15(13)26-18/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRDMVQVWPUJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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